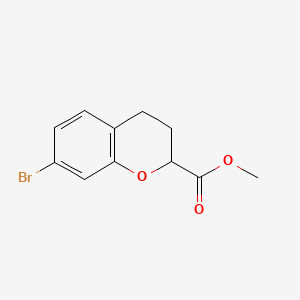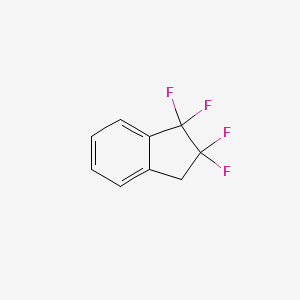
1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene is a fluorinated organic compound with a unique structure that incorporates both indene and tetrafluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene typically involves the fluorination of indene derivatives. One common method is the reaction of indene with tetrafluoroethylene in the presence of a catalyst such as palladium or nickel. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of fluorine atoms into the indene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated ketones, while reduction can produce hydrogenated indene derivatives.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s unique fluorinated structure makes it a valuable probe in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit improved chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism by which 1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or material science.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrafluoroethane: A fluorinated hydrocarbon used as a refrigerant.
2,2,3,3-Tetrafluoro-1-propanol: A fluorinated alcohol used as a solvent and intermediate in organic synthesis.
1,1,4,5-Tetramethylindane: A methylated indene derivative with different chemical properties.
Uniqueness
1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene is unique due to its combination of a fluorinated indene structure, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
80829-35-2 |
|---|---|
Fórmula molecular |
C9H6F4 |
Peso molecular |
190.14 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoro-1H-indene |
InChI |
InChI=1S/C9H6F4/c10-8(11)5-6-3-1-2-4-7(6)9(8,12)13/h1-4H,5H2 |
Clave InChI |
GIDWXECEYXEINM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(C1(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



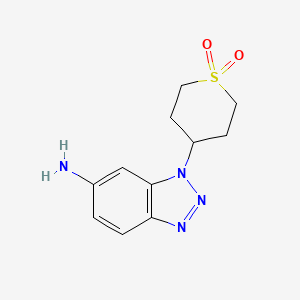
![2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13482468.png)
![3-Ethylbicyclo[1.1.1]pentan-1-ol](/img/structure/B13482477.png)

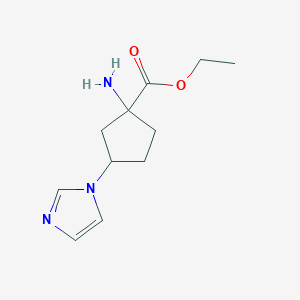
![2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide](/img/structure/B13482499.png)
![2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol](/img/structure/B13482501.png)
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13482505.png)

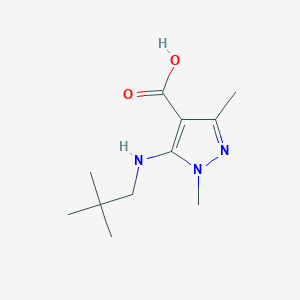
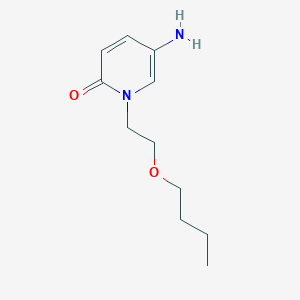
![2-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13482545.png)
